5-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[1-[[6-amino-1-[[1-[[1-[[1-[[1-[(4-carbamimidamido-1-carboxybutyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[4-amino-2-[[2-[2-[[2-[[6-amino-2-[[3-carboxy-2-[[2-[2-[[4-carboxy-2-[[2-[[2-[[2-[[2-[[2-[[2-[[3-carboxy-2-[[2-[[2-[[2-[[2-[[2-[[3-carboxy-2-[[2-[[2-[[2-[[1-[2-[[4-carboxy-2-[[2-[[3-carboxy-2-[[2-[(2,4-diamino-4-oxobutanoyl)amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]butanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]butanoyl]amino]propanoylamino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoic acid
Overview
Description
The compound “5-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[1-[[6-amino-1-[[1-[[1-[[1-[[1-[(4-carbamimidamido-1-carboxybutyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[4-amino-2-[[2-[2-[[2-[[6-amino-2-[[3-carboxy-2-[[2-[2-[[4-carboxy-2-[[2-[[2-[[2-[[2-[[2-[[2-[[3-carboxy-2-[[2-[[2-[[2-[[2-[[2-[[3-carboxy-2-[[2-[[2-[[2-[[1-[2-[[4-carboxy-2-[[2-[[3-carboxy-2-[[2-[(2,4-diamino-4-oxobutanoyl)amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]butanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]butanoyl]amino]propanoylamino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoic acid” is a recombinant form of human epidermal growth factor (EGF)It was first isolated from human urine and is widely used in various scientific and medical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of recombinant human EGF involves the expression of the EGF gene in a suitable host organism, such as Escherichia coli or yeast. The gene is inserted into the host’s genome using recombinant DNA technology, and the host cells are cultured under specific conditions to produce the EGF protein. The protein is then purified using techniques such as affinity chromatography and high-performance liquid chromatography (HPLC) to obtain the final product .
Industrial Production Methods
Industrial production of recombinant human EGF follows a similar process but on a larger scale. The host organisms are grown in bioreactors, and the production process is optimized for maximum yield and purity. The purification steps are also scaled up to handle larger volumes of culture media. The final product is subjected to rigorous quality control tests to ensure its safety and efficacy .
Chemical Reactions Analysis
Types of Reactions
Recombinant human EGF can undergo various chemical reactions, including oxidation, reduction, and substitution. The disulfide bonds between cysteine residues (Cys6 and Cys20, Cys14 and Cys31, Cys33 and Cys42) are particularly susceptible to oxidation and reduction reactions .
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as dithiothreitol (DTT) and oxidizing agents such as hydrogen peroxide. The reactions are typically carried out under mild conditions to preserve the integrity of the protein structure .
Major Products Formed
The major products formed from these reactions include reduced or oxidized forms of the protein, which can affect its biological activity. For example, reduction of the disulfide bonds can lead to the formation of free thiol groups, while oxidation can result in the formation of sulfenic, sulfinic, or sulfonic acids .
Scientific Research Applications
Recombinant human EGF has a wide range of scientific research applications, including:
Chemistry: Used as a model protein for studying protein folding, stability, and interactions.
Biology: Investigated for its role in cell signaling pathways and its effects on cell growth and differentiation.
Medicine: Applied in wound healing, tissue regeneration, and as a potential therapeutic agent for various diseases, including cancer.
Industry: Utilized in the development of cosmetic products for skin care and anti-aging treatments
Mechanism of Action
Recombinant human EGF exerts its effects by binding to the epidermal growth factor receptor (EGFR) on the surface of target cells. This binding activates the receptor’s intrinsic tyrosine kinase activity, leading to the phosphorylation of specific tyrosine residues on the receptor. The phosphorylated receptor then recruits and activates various downstream signaling molecules and pathways, including the Ras-MAPK, PI3K-Akt, and JAK-STAT pathways. These pathways regulate various cellular processes, such as proliferation, differentiation, and survival .
Comparison with Similar Compounds
Recombinant human EGF can be compared with other growth factors, such as:
Fibroblast Growth Factor (FGF): Involved in wound healing, angiogenesis, and tissue repair.
Insulin-like Growth Factor (IGF): Plays a role in growth and development, as well as in the regulation of metabolism.
Transforming Growth Factor-beta (TGF-β): Regulates cell growth, differentiation, and immune responses.
While these growth factors share some similarities in their functions, recombinant human EGF is unique in its specific binding to EGFR and its potent mitogenic effects on epithelial cells .
Properties
IUPAC Name |
5-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[1-[[6-amino-1-[[1-[[1-[[1-[[1-[(4-carbamimidamido-1-carboxybutyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[4-amino-2-[[2-[2-[[2-[[6-amino-2-[[3-carboxy-2-[[2-[2-[[4-carboxy-2-[[2-[[2-[[2-[[2-[[2-[[2-[[3-carboxy-2-[[2-[[2-[[2-[[2-[[2-[[3-carboxy-2-[[2-[[2-[[2-[[1-[2-[[4-carboxy-2-[[2-[[3-carboxy-2-[[2-[(2,4-diamino-4-oxobutanoyl)amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]butanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]butanoyl]amino]propanoylamino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C270H401N73O83S7/c1-24-134(19)217(262(420)293-112-201(355)298-161(69-74-205(359)360)229(387)301-160(45-35-82-286-269(279)280)228(386)333-192(119-428)255(413)307-162(68-73-198(274)352)230(388)316-176(94-141-54-64-150(350)65-55-141)241(399)304-159(44-34-81-285-268(277)278)227(385)325-186(105-212(373)374)248(406)313-169(87-127(5)6)235(393)302-158(43-31-33-80-272)226(384)318-179(97-144-108-289-156-41-29-27-39-153(144)156)243(401)319-178(96-143-107-288-155-40-28-26-38-152(143)155)242(400)305-164(71-76-207(363)364)231(389)312-170(88-128(7)8)236(394)310-167(267(425)426)46-36-83-287-270(281)282)341-250(408)174(92-139-50-60-148(348)61-51-139)300-203(357)113-292-261(419)214(131(13)14)340-264(422)216(133(17)18)339-259(417)195(122-431)335-246(404)182(101-200(276)354)322-257(415)191(118-427)332-220(378)137(22)297-234(392)175(93-140-52-62-149(349)63-53-140)315-225(383)157(42-30-32-79-271)303-247(405)185(104-211(371)372)326-237(395)168(86-126(3)4)311-219(377)136(21)296-224(382)163(70-75-206(361)362)309-265(423)218(135(20)25-2)342-251(409)177(95-142-56-66-151(351)67-57-142)317-233(391)166(78-85-433-23)308-256(414)194(121-430)336-263(421)215(132(15)16)338-204(358)114-291-223(381)184(103-210(369)370)323-244(402)180(98-145-109-283-124-294-145)320-238(396)171(89-129(9)10)314-258(416)193(120-429)334-240(398)173(91-138-48-58-147(347)59-49-138)299-202(356)111-290-222(380)183(102-209(367)368)324-245(403)181(99-146-110-284-125-295-146)321-254(412)190(117-346)330-239(397)172(90-130(11)12)328-260(418)197-47-37-84-343(197)266(424)196(123-432)337-232(390)165(72-77-208(365)366)306-252(410)189(116-345)331-249(407)187(106-213(375)376)327-253(411)188(115-344)329-221(379)154(273)100-199(275)353/h26-29,38-41,48-67,107-110,124-137,154,157-197,214-218,288-289,344-351,427-432H,24-25,30-37,42-47,68-106,111-123,271-273H2,1-23H3,(H2,274,352)(H2,275,353)(H2,276,354)(H,283,294)(H,284,295)(H,290,380)(H,291,381)(H,292,419)(H,293,420)(H,296,382)(H,297,392)(H,298,355)(H,299,356)(H,300,357)(H,301,387)(H,302,393)(H,303,405)(H,304,399)(H,305,400)(H,306,410)(H,307,413)(H,308,414)(H,309,423)(H,310,394)(H,311,377)(H,312,389)(H,313,406)(H,314,416)(H,315,383)(H,316,388)(H,317,391)(H,318,384)(H,319,401)(H,320,396)(H,321,412)(H,322,415)(H,323,402)(H,324,403)(H,325,385)(H,326,395)(H,327,411)(H,328,418)(H,329,379)(H,330,397)(H,331,407)(H,332,378)(H,333,386)(H,334,398)(H,335,404)(H,336,421)(H,337,390)(H,338,358)(H,339,417)(H,340,422)(H,341,408)(H,342,409)(H,359,360)(H,361,362)(H,363,364)(H,365,366)(H,367,368)(H,369,370)(H,371,372)(H,373,374)(H,375,376)(H,425,426)(H4,277,278,285)(H4,279,280,286)(H4,281,282,287) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUGOAYIVIDWIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(C)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(CCSC)NC(=O)C(CS)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CC9=CN=CN9)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)C(CS)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C270H401N73O83S7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
6222 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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